1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (hereafter referred to as Compound A) is a boronic ester-functionalized pyrazole derivative. Its structure features a 3-nitrobenzyl group at the N1 position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the C4 position. The nitro group’s electron-withdrawing nature may enhance metabolic stability or influence tautomerism, while the boronate group enables its use as a synthetic intermediate .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)13-9-18-19(11-13)10-12-6-5-7-14(8-12)20(21)22/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTIPQGSANXTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a notable example that combines a pyrazole core with a nitrophenyl substituent and a boron-containing moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure that can be broken down into three primary components:
- Pyrazole Ring: A five-membered ring known for its role in various biological activities.
- Nitrophenyl Group: This moiety is often associated with enhanced anti-inflammatory and antibacterial properties.
- Dioxaborolane Unit: This boron-containing structure is linked to various biological applications, including drug delivery and targeting.
Antimicrobial Activity
Recent studies have demonstrated that substituted pyrazoles exhibit significant antimicrobial properties. The incorporation of the nitrophenyl group in the pyrazole structure has been linked to enhanced activity against various pathogens. For instance:
- Antibacterial Activity: Compounds similar to the one have shown effectiveness against Gram-positive and Gram-negative bacteria. A study indicated that pyrazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: Some derivatives have also shown promising antifungal activity, particularly against Candida species .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. The presence of the nitrophenyl group has been associated with superior anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. In vitro studies have reported that compounds with this scaffold can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has revealed promising results. For example:
- Cell Proliferation Inhibition: The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays showed that it could reduce cell viability by over 50% at certain concentrations .
- Mechanism of Action: The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy:
- Anti-inflammatory Mechanisms:
- Anticancer Screening:
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the potential of pyrazole derivatives as anticancer agents. The incorporation of the nitrophenyl group enhances the compound's ability to inhibit specific cancer cell lines. Research indicates that compounds similar to 1H-Pyrazole with nitro substituents exhibit cytotoxic effects against various cancer types by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the nitrophenyl moiety is believed to contribute to the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies demonstrate that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Agrochemicals
Pesticide Development
The unique structure of 1H-Pyrazole derivatives allows for the development of new agrochemical products. These compounds can act as effective pesticides due to their ability to target specific pests while minimizing harm to beneficial organisms. The incorporation of a boron-containing group may enhance the bioavailability and effectiveness of these agrochemicals in agricultural applications .
Materials Science
Polymer Chemistry
In materials science, pyrazole derivatives are being explored for their role in polymer synthesis. The incorporation of 1H-Pyrazole into polymer matrices can enhance thermal stability and mechanical properties. Additionally, the unique electronic properties of pyrazoles make them suitable for applications in organic electronics and photonic devices .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of Compound A , highlighting substituent variations and their implications:
*Calculated molecular weight based on formula C16H18BN3O4.
Electronic and Reactivity Comparisons
- Nitro vs. Fluorine Substituents : The nitro group in Compound A is a stronger electron-withdrawing group than fluorine, which may increase electrophilicity at the pyrazole ring, facilitating nucleophilic aromatic substitution or stabilizing negative charges in intermediates. Fluorinated analogues (e.g., ) may exhibit improved metabolic stability but reduced reactivity in certain coupling reactions .
- Boronate Positioning : Unlike Compound A , which has the boronate at C4, analogues with boronate groups at C5 (e.g., ) or on aryl rings (e.g., ) show distinct regioselectivity in cross-coupling reactions. The C4-boronate in Compound A may offer steric advantages in forming biaryl linkages .
Q & A
Q. What are the recommended synthetic routes for preparing 1H-pyrazole derivatives containing a pinacol boronic ester group?
The synthesis of this compound typically involves a multi-step process. A common route starts with 3-nitrophenylboronic acid or its derivatives, which undergo Suzuki-Miyaura coupling or direct boronylation. For example, coupling a pre-functionalized pyrazole core with a boronic ester group under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like tetrahydrofuran (THF) at reflux temperatures (~80°C) . Hydrazine hydrate in acidic conditions (e.g., HCl/ethanol) can also facilitate pyrazole ring formation . Ensure inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., nitro group at position 3, boronic ester at position 4). The aromatic protons of the 3-nitrophenyl group appear as a multiplet in δ 7.5–8.5 ppm, while the pinacol methyl groups resonate as singlets near δ 1.3 ppm .
- High-Performance Liquid Chromatography (HPLC): Validate purity (>97%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 270.14 (M+H⁺) .
Q. What are the optimal storage conditions to maintain stability?
Store the compound under inert conditions (argon or nitrogen atmosphere) in airtight containers at –20°C. Avoid exposure to moisture or light, as the boronic ester group is prone to hydrolysis, leading to decomposition into boronic acids . Desiccants like silica gel can extend shelf life.
Advanced Research Questions
Q. How can researchers address conflicting reactivity data in cross-coupling reactions?
Discrepancies in Suzuki-Miyaura coupling yields may arise from:
- Catalyst Selection: Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., triphenylphosphine vs. SPhos) to optimize electron-deficient aryl partners .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance solubility but increase side reactions. Test mixtures like toluene/ethanol/water (3:1:1) for balanced reactivity .
- Base Sensitivity: Adjust bases (e.g., K₂CO₃ vs. CsF) to modulate reaction pH and minimize boronic ester degradation .
Q. What strategies mitigate decomposition during prolonged experiments?
Q. How does the nitro group influence the boronic ester’s reactivity?
The electron-withdrawing nitro group (meta to the pyrazole) reduces electron density at the boronic ester, potentially slowing transmetallation in Suzuki couplings. Computational studies (DFT) or Hammett parameters can quantify this effect. Compare with analogs lacking nitro substituents to isolate electronic contributions .
Data Contradiction Analysis
Q. Why do different synthetic protocols yield varying purity levels?
- Byproduct Formation: Side reactions during pyrazole ring closure (e.g., dihydro-pyrazole intermediates) may persist if quenching steps are incomplete. Optimize reaction times and purification (e.g., column chromatography with EtOAc/hexane gradients) .
- Starting Material Quality: Ensure boronic acid precursors are anhydrous and free of deboronated impurities, which can reduce coupling efficiency .
Applications in Academic Research
Q. How is this compound used in medicinal chemistry?
The boronic ester serves as a versatile handle for late-stage functionalization. For example:
- Protease Inhibitors: Incorporate into scaffolds targeting serine hydrolases via boronate ester transition-state mimics.
- PET Tracers: Radiolabel via isotope exchange (¹⁸F/¹¹B) for imaging applications .
Q. What role does it play in materials science?
As a monomer in conjugated polymers, the nitro group enhances electron transport properties, while the boronic ester enables crosslinking for organic electronics (e.g., OLEDs) .
Methodological Recommendations
- Scale-Up Synthesis: Transition from batch to continuous flow reactors for improved reproducibility and reduced reaction times .
- Crystallography: Single-crystal X-ray diffraction can resolve ambiguities in regiochemistry (e.g., pyrazole vs. isomeric structures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
